2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23FN4O2 and its molecular weight is 454.505. The purity is usually 95%.
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Scientific Research Applications
Potential in Anti-Inflammatory Activities
Research on thiazolo[3,2-a]pyrimidine derivatives, which share structural similarities with the compound , indicates that such compounds exhibit moderate anti-inflammatory activity. This suggests potential applications in the development of anti-inflammatory drugs (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Applications in Cancer Treatment
Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have demonstrated inhibition of histone deacetylase (HDAC) at submicromolar concentrations, showcasing potential as anticancer drugs. This highlights the possibility of similar applications for the compound , given its structural similarities (Zhou et al., 2008).
Role in Metabolic Stability
Research on analogues of benzothiazole compounds, similar in structure to the compound , has been conducted to improve metabolic stability and reduce deacetylation. This indicates potential pharmaceutical applications where metabolic stability is a crucial factor (Stec et al., 2011).
Implications in Synthesis of Novel Compounds
The synthesis of new compounds, such as various acetamide derivatives, presents an array of applications, including antibacterial and antifungal activities. This showcases the compound's utility in synthesizing new pharmacologically active substances (Sebhaoui et al., 2020).
Utilization in Imaging and Diagnostic Studies
Compounds structurally similar to the one have been used to create imaging agents for positron emission tomography (PET), particularly in studying peripheral benzodiazepine receptors, highlighting potential use in diagnostic imaging and neurological research (Fookes et al., 2008).
Exploration in Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs, sharing structural properties with the compound , have been studied for their potential in dye-sensitized solar cells and as ligands interacting with proteins like COX1. This suggests applications in renewable energy and biochemical research (Mary et al., 2020).
Antitumor and Dual Inhibitory Properties
The compound's structure relates to derivatives that inhibit thymidylate synthase and dihydrofolate reductase, indicating potential antitumor applications. This opens avenues for cancer treatment research (Gangjee et al., 2000).
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2/c1-17-8-11-23-21(12-17)25-26(27(34)31(16-29-25)14-19-6-4-3-5-7-19)32(23)15-24(33)30-20-10-9-18(2)22(28)13-20/h3-13,16H,14-15H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEFRVIDHBFKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.